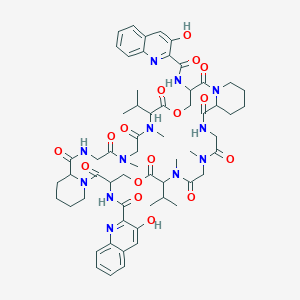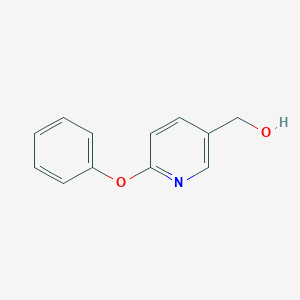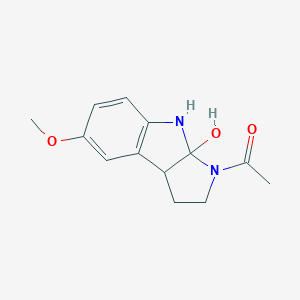![molecular formula C28H20N4O12 B010787 Tetranitrocalix[4]arene CAS No. 109051-62-9](/img/structure/B10787.png)
Tetranitrocalix[4]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranitrocalix[4]arene is a macrocyclic compound that belongs to the calixarene family. It is a tetranitro-substituted derivative of calix[4]arene, which is a cyclic molecule composed of four phenolic units linked by methylene bridges. Tetranitrocalix[4]arene has been widely studied for its potential applications in various fields, including analytical chemistry, material science, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Tetranitrocalix[4]arene has been extensively studied for its potential applications in various scientific fields. In analytical chemistry, it has been used as a selective sensor for the detection of metal ions, such as copper and mercury. In material science, it has been used as a building block for the synthesis of functionalized materials, such as dendrimers and polymers. In biomedicine, it has been investigated for its potential as an anti-cancer agent and as a drug delivery system.
Wirkmechanismus
The mechanism of action of tetranitrocalix[4]arene is not fully understood, but it is believed to involve the formation of inclusion complexes with target molecules. The tetranitrocalix[4]arene molecule has a hydrophobic cavity that can accommodate guest molecules of appropriate size and shape. The inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecules, such as their solubility and reactivity.
Biochemische Und Physiologische Effekte
Tetranitrocalix[4]arene has been shown to exhibit cytotoxicity towards cancer cells in vitro. It has also been investigated for its potential to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II. However, the exact biochemical and physiological effects of tetranitrocalix[4]arene are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tetranitrocalix[4]arene is its selectivity towards certain target molecules. This makes it a useful tool for the detection and separation of specific compounds in complex mixtures. However, its limited solubility and potential toxicity towards living cells can be a limitation for some applications.
Zukünftige Richtungen
Future research on tetranitrocalix[4]arene could focus on the development of new synthetic methods to improve its yield and purity. It could also explore its potential as a drug delivery system for targeted cancer therapy. Additionally, the use of tetranitrocalix[4]arene in the development of new functional materials, such as sensors and catalysts, could be an interesting avenue for future research.
Synthesemethoden
The synthesis of tetranitrocalix[4]arene involves the nitration of calix[4]arene with a mixture of nitric and sulfuric acids. The reaction is typically carried out at low temperature and requires careful control of the reaction conditions to prevent over-nitration or decomposition of the product. The resulting tetranitrocalix[4]arene is a yellow crystalline solid that is sparingly soluble in most organic solvents.
Eigenschaften
CAS-Nummer |
109051-62-9 |
|---|---|
Produktname |
Tetranitrocalix[4]arene |
Molekularformel |
C28H20N4O12 |
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
5,11,17,23-tetranitropentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C28H20N4O12/c33-25-13-1-14-6-22(30(39)40)8-16(26(14)34)3-18-10-24(32(43)44)12-20(28(18)36)4-19-11-23(31(41)42)9-17(27(19)35)2-15(25)7-21(5-13)29(37)38/h5-12,33-36H,1-4H2 |
InChI-Schlüssel |
FEWUPZXDXAWOFQ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
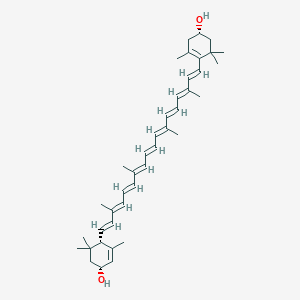
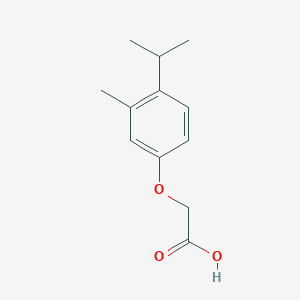
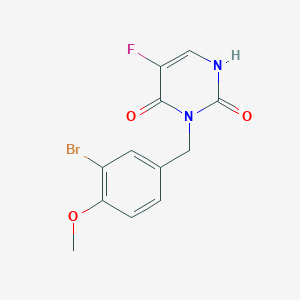
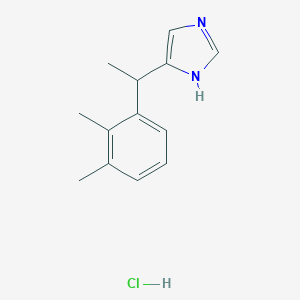

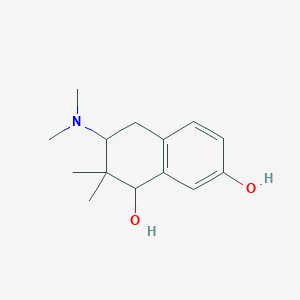
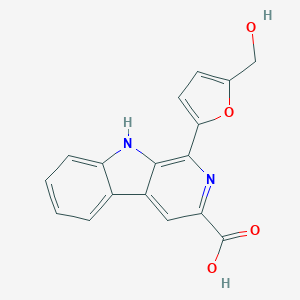
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
